

inter-laboratory comparison of 2,4,6-Trifluorobenzonitrile characterization data

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzonitrile

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A Comparative Guide to the Characterization of 2,4,6-Trifluorobenzonitrile

This guide provides a comparative analysis of publicly available characterization data for **2,4,6-Trifluorobenzonitrile** (CAS RN: 96606-37-0), a key fluorinated building block in pharmaceutical and materials science research.^{[1][2]} The data has been compiled from various chemical suppliers and databases, offering researchers, scientists, and drug development professionals a comprehensive overview of its key physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for evaluating material from different sources and for establishing standardized analytical protocols.

Physicochemical Properties

The following table summarizes the reported physicochemical properties of **2,4,6-Trifluorobenzonitrile** from multiple sources. These parameters are fundamental for confirming the identity and purity of the compound.

Property	Reported Value	Source
Molecular Formula	C ₇ H ₂ F ₃ N	Chem-Impex[2], Sigma-Aldrich
Molecular Weight	157.09 g/mol	PubChem[3], Sigma-Aldrich
157.1 g/mol	Chem-Impex[2]	
157.093 g/mol	ECHEMI[1]	
157.094 g/mol	Aromsyn Co.,Ltd.[4]	
Melting Point	57-61 °C	ECHEMI[1][5]
58 - 61 °C	Chem-Impex[2]	
59-63 °C (lit.)	Sigma-Aldrich	
Boiling Point	92 °C	ECHEMI[5]
166.5±35.0 °C at 760 mmHg	ECHEMI[1]	
179 °C	Chem-Impex[2]	
Density	1.4±0.1 g/cm ³	ECHEMI[1]
Refractive Index	1.464	ECHEMI[1][5]
Purity	≥98.0%	ECHEMI[1]
≥ 98% (GC)	Chem-Impex[2]	
97%	Sigma-Aldrich	
> 98%	Aromsyn Co.,Ltd.[4]	
>98.0%(GC)	TCI AMERICA	
Appearance	White Solid	
White to off-white crystalline powder	ECHEMI[1]	
Poudre blanche à presque blanche à cristal (White to almost white powder to crystal)	Chem-Impex[2]	

White to Almost white powder
to crystal

TCI AMERICA

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,4,6-Trifluorobenzonitrile**. The following data has been aggregated from public databases.

Infrared (IR) Spectroscopy

Technique	Source of Spectrum	Instrument
ATR-IR	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR
FTIR (Film - Dichloromethane)	Bio-Rad Laboratories, Inc.	Bruker Tensor 27 FT-IR

Note: Specific peak assignments were not available in the searched literature. General characteristic IR absorptions for nitriles (C≡N stretch) are expected in the range of 2260–2210 cm^{-1} and for aromatic C-H stretch between 3100-3000 cm^{-1} .[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique	Source of Spectrum	Instrument
^{19}F NMR	Wiley-VCH GmbH	Varian A56/60A

Note: Detailed chemical shifts and coupling constants for ^1H NMR and ^{13}C NMR of **2,4,6-Trifluorobenzonitrile** were not explicitly found in the search results. However, related fluorinated benzonitrile spectra are available for comparison.[\[8\]](#)

Mass Spectrometry

High-resolution mass spectrometry is a key technique for confirming the elemental composition of a compound. While specific inter-laboratory comparison data for **2,4,6-Trifluorobenzonitrile** was not found, the general methodology is outlined below.

Experimental Protocols

The following are generalized protocols for the characterization of **2,4,6-Trifluorobenzonitrile**, based on standard analytical techniques.

Gas Chromatography (GC)

- Objective: To determine the purity of **2,4,6-Trifluorobenzonitrile**.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection: A split/splitless injector. The sample is dissolved in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[\[9\]](#)
- Oven Program: An initial temperature hold followed by a temperature ramp to ensure separation of the main component from any impurities. A typical program might be: 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

- Objective: To confirm the presence of key functional groups.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[\[3\]](#) Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.[\[3\]](#)
- Data Acquisition: Spectra are typically collected over the range of 4000-400 cm^{-1} .

- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile ($\text{C}\equiv\text{N}$) and aromatic C-F and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

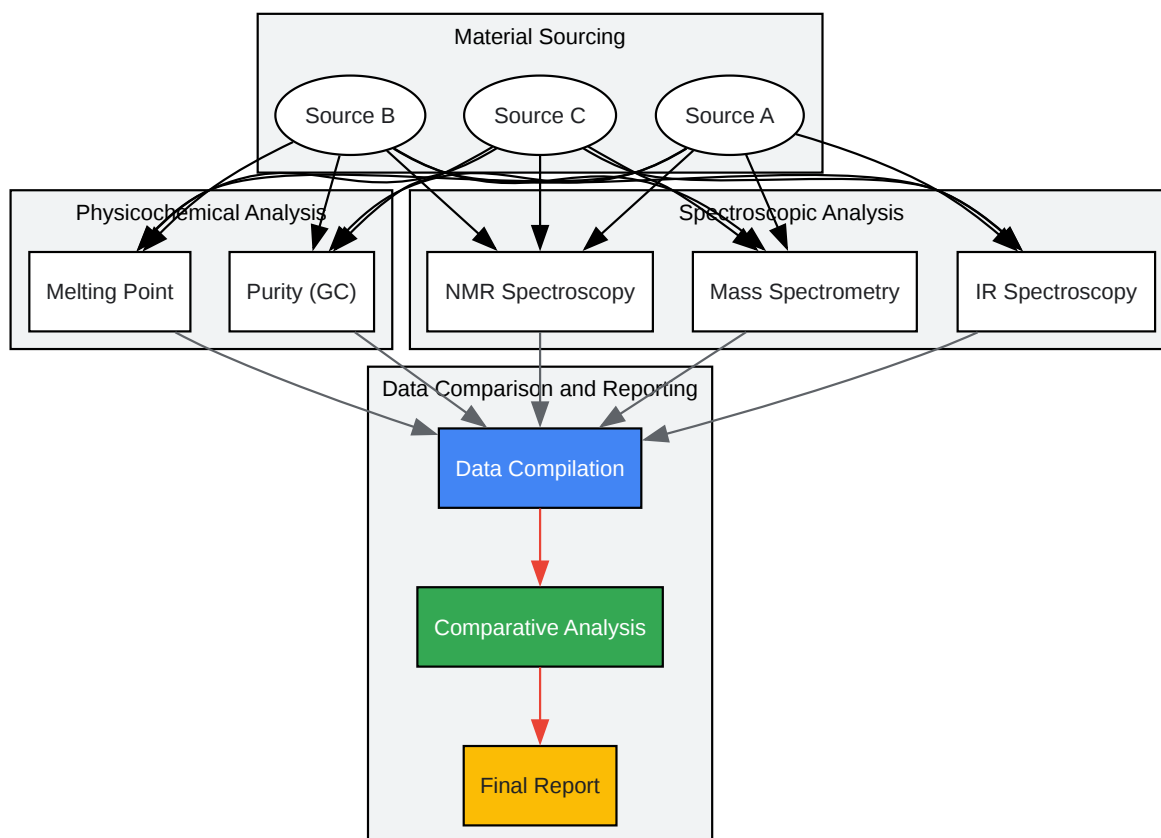
- **Objective:** To elucidate the molecular structure.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Experiments:** ^1H , ^{13}C , and ^{19}F NMR spectra are acquired.
- **Data Analysis:** Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **2,4,6-Trifluorobenzonitrile**.

Mass Spectrometry (MS)

- **Objective:** To confirm the molecular weight and elemental composition.
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.
[\[9\]](#)
- **Ionization:** Electron Ionization (EI) or Chemical Ionization (CI) can be used.[\[9\]](#)
- **Data Analysis:** The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated exact mass of $\text{C}_7\text{H}_2\text{F}_3\text{N}$.

Workflow for Characterization and Comparison

The following diagram illustrates a generalized workflow for the characterization and comparison of a chemical standard from different sources.



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Caption: Workflow for comparative chemical characterization.

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